molecular formula C8H4F6O4S2 B3743183 1,4-bis[(trifluoromethyl)sulfonyl]benzene

1,4-bis[(trifluoromethyl)sulfonyl]benzene

Cat. No. B3743183
M. Wt: 342.2 g/mol
InChI Key: QOKPQFQQGFERIL-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)benzene is a chemical compound used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . It has been used with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .


Synthesis Analysis

The compound has been synthesized using symmetrical donor-acceptor-donor architectures . The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° .


Molecular Structure Analysis

The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .


Chemical Reactions Analysis

The localised triplet excited states (3 LEs) were experimentally obtained . Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE .


Physical And Chemical Properties Analysis

The molecular weight of 1,4-Bis(trifluoromethyl)benzene is 214.1078 . The boiling point is 116 °C and the density is 1.381 g/mL at 25 °C .

Mechanism of Action

A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter . The selection of the right donor with the appropriate 3 LE that matches the charge transfer states is important to obtain an efficient TADF emitter .

Safety and Hazards

This chemical is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The derivative of 9,9-dimethyl-9-10-dihydroacridine and 1,4-bis(trifluoromethyl)benzene was found to be a promising blue TADF emitter with a high singlet charge transfer onset of 2.91 eV . This compound demonstrated cyan electroluminescence which is “insensitive” to the concentration of the emitter in the light-emitting layer .

properties

IUPAC Name

1,4-bis(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O4S2/c9-7(10,11)19(15,16)5-1-2-6(4-3-5)20(17,18)8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKPQFQQGFERIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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